2,4-Difluoro-3-methylbenzenesulfonamide
Overview
Description
Scientific Research Applications
DNA Binding and Anticancer Activity
- Mixed-Ligand Copper(II)-Sulfonamide Complexes : Studies on ternary complexes involving 4-methylbenzenesulfonamides demonstrated their significant role in binding to calf thymus DNA and cleaving DNA. These complexes, with varying sulfonamide derivatives, showed promising anticancer activity, particularly in yeast and human tumor cells, highlighting their potential in developing cancer therapeutics (González-Álvarez et al., 2013).
Structural and Molecular Characterization
- Synthesis and Characterization of Sulfonamide Molecules : Research on various sulfonamide derivatives, including those with a 4-methylbenzenesulfonamide moiety, focused on their molecular structure, electronic properties, and interaction with proteins. Such studies provide valuable insights into the potential applications of these compounds in various scientific fields (Murthy et al., 2018).
Antibacterial and Anti-Inflammatory Properties
- N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides : A series of new sulfonamides were synthesized and tested for their antibacterial potential and inhibitory effect on the lipoxygenase enzyme. These studies suggest their utility as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Spectroscopic Analysis and Dimer Interaction
- Monomer Spectroscopic Analysis and Dimer Interaction Energies : Investigations into N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide provided insights into its spectroscopic properties and intermolecular interactions. These findings are crucial for understanding the compound's behavior in various applications (Karakaya et al., 2015).
Fluorination and Chemical Transformations
- Ag-Assisted Fluorination of Unprotected 4,6-Disubstituted 2-Aminopyrimidines : Research demonstrated the effective fluorination of 4,6-disubstituted 2-aminopyrimidines, leading to the synthesis of 5-fluoro-2-aminopyrimidines. Such chemical transformations are essential in pharmaceutical and chemical industries (Wang et al., 2017).
Mechanism of Action
Target of Action
2,4-Difluoro-3-methylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to have antimicrobial properties and are commonly used in both human and veterinary medicine . They have been identified as potential targets for mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) .
Mode of Action
Sulfonamides are known to inhibit the growth of bacteria by preventing the synthesis of folic acid, which is essential for their growth . The interaction of 2,4-Difluoro-3
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-3-methylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic aromatic substitution reactions . The interactions of this compound with these biomolecules can lead to changes in their activity, stability, and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to participate in free radical bromination and nucleophilic substitution reactions . These interactions can result in significant changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, beyond which the compound can cause significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which affect its localization and accumulation. These interactions are crucial for the compound’s activity and function within biological systems .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can significantly influence the compound’s function and interactions with other biomolecules .
properties
IUPAC Name |
2,4-difluoro-3-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNADFFSPQOYFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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